L-Carnitine-d3 Chloride
L-Carnitine-d3 Chloride
L-Carnitine-d3 is intended for use as an internal standard for the quantification of L-carnitine by GC- or LC-MS. L-Carnitine is a conditionally essential nutrient. It is obtained from dietary sources or through the metabolism of lysine and methionine. L-Carnitine facilitates the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation, has other diverse roles on metabolism, and is involved in the maintenance of coenzyme A (CoA;) stores. Plasma and/or tissue levels of L-carnitine are decreased in primary L-carnitine deficiency, a disorder characterized by impaired fatty acid oxidation, with symptoms varying depending on whether it is systemic or muscle-specific.
Brand Name:
Vulcanchem
CAS No.:
350818-62-1
VCID:
VC0031352
InChI:
InChI=1S/C7H15NO3.ClH/c1-8(2,3)5-6(9)4-7(10)11;/h6,9H,4-5H2,1-3H3;1H/t6-;/m1./s1/i1D3;
SMILES:
C[N+](C)(C)CC(CC(=O)O)O.[Cl-]
Molecular Formula:
C7H16ClNO3
Molecular Weight:
200.68 g/mol
L-Carnitine-d3 Chloride
CAS No.: 350818-62-1
Cat. No.: VC0031352
Molecular Formula: C7H16ClNO3
Molecular Weight: 200.68 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | L-Carnitine-d3 is intended for use as an internal standard for the quantification of L-carnitine by GC- or LC-MS. L-Carnitine is a conditionally essential nutrient. It is obtained from dietary sources or through the metabolism of lysine and methionine. L-Carnitine facilitates the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation, has other diverse roles on metabolism, and is involved in the maintenance of coenzyme A (CoA;) stores. Plasma and/or tissue levels of L-carnitine are decreased in primary L-carnitine deficiency, a disorder characterized by impaired fatty acid oxidation, with symptoms varying depending on whether it is systemic or muscle-specific. |
|---|---|
| CAS No. | 350818-62-1 |
| Molecular Formula | C7H16ClNO3 |
| Molecular Weight | 200.68 g/mol |
| IUPAC Name | [(2R)-3-carboxy-2-hydroxypropyl]-dimethyl-(trideuteriomethyl)azanium;chloride |
| Standard InChI | InChI=1S/C7H15NO3.ClH/c1-8(2,3)5-6(9)4-7(10)11;/h6,9H,4-5H2,1-3H3;1H/t6-;/m1./s1/i1D3; |
| Standard InChI Key | JXXCENBLGFBQJM-QKBJTWEASA-N |
| Isomeric SMILES | [2H]C([2H])([2H])[N+](C)(C)C[C@@H](CC(=O)O)O.[Cl-] |
| SMILES | C[N+](C)(C)CC(CC(=O)O)O.[Cl-] |
| Canonical SMILES | C[N+](C)(C)CC(CC(=O)O)O.[Cl-] |
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